molecular formula C6H7N3 B1444803 3-(1H-pyrazol-4-yl)propanenitrile CAS No. 1296225-28-9

3-(1H-pyrazol-4-yl)propanenitrile

Cat. No.: B1444803
CAS No.: 1296225-28-9
M. Wt: 121.14 g/mol
InChI Key: YSOLKHYBNNQOSQ-UHFFFAOYSA-N
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Description

3-(1H-Pyrazol-4-yl)propanenitrile is a nitrile-containing organic compound featuring a pyrazole ring substituted at the 4-position with a propanenitrile chain. Pyrazole derivatives are widely studied due to their versatility in pharmaceuticals, agrochemicals, and materials science. The nitrile group (-CN) enhances reactivity, enabling further functionalization, while the pyrazole core contributes to hydrogen bonding and aromatic interactions, making it valuable in drug design .

Properties

IUPAC Name

3-(1H-pyrazol-4-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3/c7-3-1-2-6-4-8-9-5-6/h4-5H,1-2H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSOLKHYBNNQOSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Nucleophilic Addition of Pyrazole to Acrylonitrile

  • Method : The pyrazole nucleus (1H-pyrazole) undergoes nucleophilic addition to acrylonitrile under basic conditions.
  • Reaction Conditions : Typically, bases such as sodium hydroxide or potassium carbonate are used to activate the pyrazole nitrogen, facilitating the Michael addition to acrylonitrile.
  • Outcome : This yields this compound after cyclization and stabilization.
  • Notes : Reaction temperature control (ranging from ambient to reflux) and solvent choice (such as THF, dichloromethane, or aqueous-organic mixtures) are critical to optimize regioselectivity and minimize side reactions.

Pyrazole Ring Formation via Condensation Followed by Functionalization

  • Method : The pyrazole ring is constructed through condensation of hydrazine with β-ketonitriles or α,β-unsaturated carbonyl compounds, which already contain or are subsequently functionalized to include the propanenitrile group.
  • Example : Hydrazine reacts with a suitable β-ketonitrile precursor to form the pyrazole core, followed by alkylation or substitution reactions to install the propanenitrile moiety.
  • Catalysts and Reagents : Palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) can be employed when boronic ester intermediates are involved.
  • Industrial Scale : Continuous flow reactors and automated platforms are used to enhance yield and purity at scale.

Purification and Characterization Techniques

  • Purification : Flash column chromatography using silica gel with gradient elution (e.g., cyclohexane/ethyl acetate 0–35%) is common. Recrystallization from polar solvents such as methanol or 2-propanol is also effective.
  • Characterization :
    • NMR Spectroscopy : $$^{1}H$$ and $$^{13}C$$ NMR confirm the pyrazole ring protons (δ ~5.9–7.8 ppm) and nitrile carbons (δ ~110–120 ppm).
    • Infrared Spectroscopy (IR) : The nitrile stretch is observed around 2228 cm⁻¹.
    • Mass Spectrometry (MS) : High-resolution MS verifies molecular ion peaks consistent with the molecular formula.
    • X-ray Crystallography : Used for stereochemical confirmation when chiral centers are present.

Detailed Research Findings and Data Summary

Preparation Aspect Details
Starting Materials 1H-pyrazole, acrylonitrile, hydrazine, β-ketonitriles, α,β-unsaturated carbonyls
Reaction Type Nucleophilic addition, condensation, palladium-catalyzed coupling
Catalysts/Bases Sodium hydroxide, potassium carbonate, palladium catalysts (for boronic ester intermediates)
Solvents THF, dichloromethane, DMF, aqueous-organic mixtures
Temperature Range −20°C to reflux depending on step
Purification Methods Flash chromatography, recrystallization
Yields Typically 80–96% depending on method and scale
Key Spectroscopic Features Nitrile IR stretch ~2228 cm⁻¹; pyrazole protons δ ~5.9–7.8 ppm; MS confirms molecular ion

Comparative Notes on Related Compounds

  • Compounds such as 3-(4-hydroxy-1H-pyrazol-1-yl)propanenitrile involve similar synthetic strategies but with additional functional groups (e.g., hydroxy substituents) that influence reaction conditions and purification.
  • Boronic ester derivatives of pyrazole-propanenitriles are synthesized via palladium-catalyzed borylation of bromo-substituted precursors, enabling further cross-coupling reactions.
  • The presence of bulky substituents (e.g., cyclopentyl groups) can affect stereoselectivity and reaction kinetics.

Summary of Key Preparation Methods

Method No. Synthetic Route Description Key Reagents & Conditions Advantages Limitations
1 Nucleophilic addition of pyrazole to acrylonitrile under base Pyrazole, acrylonitrile, NaOH/K2CO3, THF, reflux Simple, direct synthesis Possible side reactions, regioselectivity issues
2 Pyrazole ring formation via hydrazine condensation + functionalization Hydrazine, β-ketonitrile, Pd-catalyst (if borylation), various solvents Versatile, allows for diverse derivatives Multi-step, requires catalyst control
3 Friedel-Crafts type alkylation of phenol derivatives (for related compounds) Phenol, acrylonitrile, AlCl3 catalyst High purity and yield for analogues Specific to hydroxyphenyl derivatives

Chemical Reactions Analysis

Types of Reactions

3-(1H-pyrazol-4-yl)propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential biological activities , including:

  • Antimicrobial Properties : Research indicates that 3-(1H-pyrazol-4-yl)propanenitrile exhibits notable antimicrobial activity, potentially serving as a lead compound for the development of new antibiotics.
  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cancer progression, making it a candidate for further exploration in cancer therapeutics.

Enzyme Inhibition Studies

This compound has been shown to interact with various biological targets:

  • Mechanism of Action : The compound may bind to active sites of enzymes, inhibiting their activity. This interaction is crucial for its application in drug development.

Structural Analogues

The versatility of this compound is highlighted by its structural analogues, which share the pyrazole core. These analogues often exhibit similar biological activities but may differ in potency or specificity:

Compound NameStructural FeaturesPotential Applications
3-(1-methyl-1H-pyrazol-4-yl)propanenitrileMethyl substitution on the pyrazole ringAntimicrobial and anticancer studies
3-(1H-pyrazol-4-yl)propanoic acidCarboxylic acid group instead of nitrilePotential anti-inflammatory applications
3-(4-nitro-1H-pyrazol-1-yl)propanenitrileNitro substitutionInvestigated for enhanced biological activity

Case Study 1: Antimicrobial Activity

In a study examining the antimicrobial efficacy of various pyrazole derivatives, this compound was found to exhibit significant activity against both Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell wall synthesis, suggesting potential therapeutic applications in treating bacterial infections.

Case Study 2: Anticancer Research

In another investigation focusing on cancer cell lines, this compound demonstrated selective inhibition of tumor growth. The study revealed that the compound interfered with key signaling pathways involved in cell proliferation and survival, indicating its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 3-(1H-pyrazol-4-yl)propanenitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. This interaction is often mediated through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups (e.g., -CF3, -CN): The trifluoromethyl group in CAS 1006334-26-4 enhances metabolic stability and lipophilicity, critical for blood-brain barrier penetration in CNS drugs .
  • Hydroxy and Amino Groups: The 5-hydroxy substituent in CAS 1909-18-8 increases polarity, improving aqueous solubility but reducing membrane permeability .
  • Heteroaromatic Extensions: Pyrazinyl (CAS 2098112-06-0) and pyrrolopyridinyl (CAS 1111636-35-1) substituents introduce additional binding sites for metal coordination or protein interactions, relevant in kinase inhibitors .

Analytical Characterization

  • Spectroscopy: IR and NMR data from confirm nitrile (υ~2223 cm⁻¹) and carbonyl (υ~1689 cm⁻¹) groups, while ¹H-NMR reveals aromatic proton environments . Similar techniques are standard for verifying substituent patterns in analogs.

Biological Activity

3-(1H-pyrazol-4-yl)propanenitrile is a chemical compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C6H8N3, with a molecular weight of approximately 136.15 g/mol. The compound features a pyrazole ring, which is known for its diverse biological properties.

Research indicates that this compound exhibits its biological effects through various mechanisms:

  • Antipromastigote Activity : Similar compounds have shown potent antipromastigote activity against Leishmania species, suggesting potential applications in treating leishmaniasis.
  • Anticancer Properties : Studies have indicated that pyrazole derivatives can interfere with cancer cell proliferation. For instance, certain structural modifications have led to enhanced anticancer activity against various cancer cell lines .

Anticancer Activity

A significant body of research has focused on the anticancer properties of pyrazole derivatives. For example, derivatives structurally related to this compound have been synthesized and evaluated for their antiproliferative effects:

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF7 (breast cancer)6.95Induces apoptosis, blocks G2/M phase
Compound BHeLa (cervical cancer)10.5Inhibits cell migration
Compound CA549 (lung cancer)12.0Induces oxidative stress

These studies demonstrate the potential of pyrazole derivatives as anticancer agents through various mechanisms, including apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research shows that certain pyrazole derivatives exhibit activity against bacterial strains, indicating potential use as antibacterial agents.

Case Study 1: Anticancer Activity in MCF7 Cells

In a study evaluating the antiproliferative effects of various pyrazole derivatives on MCF7 cells, compound 7a was identified as having significant activity with an IC50 of 6.95 µM. Flow cytometric analysis revealed that it induced apoptosis and arrested the cell cycle at the G2/M phase .

Case Study 2: Antimicrobial Efficacy

A series of pyrazole derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives had minimum inhibitory concentrations (MICs) below 50 µg/mL, showcasing their potential as novel antibacterial agents .

Q & A

Basic Research Questions

Q. What are common synthetic routes for 3-(1H-pyrazol-4-yl)propanenitrile, and how are intermediates purified?

  • Answer : A typical approach involves coupling pyrazole derivatives with nitrile-containing precursors. For example, diazomethane and triethylamine in dichloromethane can facilitate sulfonylation or acylation of pyrazole intermediates, followed by purification via column chromatography (ethyl acetate/hexane) and recrystallization (e.g., 2-propanol or methanol) . Reaction conditions (e.g., –20°C for 40–48 hours) must be tightly controlled to optimize yield and minimize side products.

Q. What safety protocols are critical when handling this compound?

  • Answer : Protective equipment (gloves, goggles, masks) is mandatory due to potential skin/eye irritation. Waste must be segregated and disposed via certified hazardous waste services to avoid environmental contamination. Reactions involving nitriles require ventilation due to toxicity risks .

Q. How is structural characterization of this compound performed?

  • Answer : Techniques include:

  • NMR : To confirm substituent positions on the pyrazole ring.
  • X-ray crystallography : For absolute configuration determination, as demonstrated in related pyrazole-carbonitrile derivatives (e.g., 4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile) .
  • Mass spectrometry : To verify molecular weight (e.g., C13H12FN3O, MW 245.3) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in pyrazole-nitrile coupling reactions?

  • Answer : Contradictions in yield reports often arise from solvent choice, temperature, or catalyst variability. Systematic optimization includes:

  • Solvent screening : Polar aprotic solvents (e.g., DMF) may enhance nucleophilicity.
  • Catalyst selection : Transition metals (e.g., Pd) or bases (e.g., triethylamine) can improve coupling efficiency .
  • Kinetic monitoring : Use HPLC or TLC to track intermediate formation and adjust reaction time (e.g., 25–30 hours under reflux) .

Q. What strategies resolve discrepancies in pharmacological activity data for pyrazole-nitrile derivatives?

  • Answer : Inconsistent activity data (e.g., M4 muscarinic receptor modulation) may stem from stereochemical variations or impurities. Solutions include:

  • Chiral resolution : Use chiral HPLC to isolate enantiomers.
  • Impurity profiling : LC-MS to identify byproducts (e.g., sulfonated intermediates) .
  • Dose-response assays : Validate activity thresholds using cell-based models .

Q. How are computational models used to predict the reactivity of this compound in drug design?

  • Answer :

  • DFT calculations : Predict electrophilic/nucleophilic sites on the pyrazole and nitrile groups.
  • Docking studies : Map interactions with target proteins (e.g., M4 receptor allosteric pockets) .
  • MD simulations : Assess stability of ligand-receptor complexes over time.

Q. What analytical methods detect trace impurities in this compound batches?

  • Answer :

  • HPLC-DAD/MS : Quantify impurities like unreacted pyrazole precursors or sulfonated byproducts .
  • ICP-OES : Screen for residual catalysts (e.g., Pd).
  • NMR spiking : Identify unknown peaks by adding reference standards .

Methodological Considerations

Q. How to design a stability study for this compound under varying storage conditions?

  • Answer :

  • Stress testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-vis) for 1–4 weeks.
  • Degradation analysis : Monitor via HPLC for nitrile hydrolysis (to carboxylic acids) or pyrazole ring oxidation .

Q. What mechanistic insights guide the synthesis of pyrazole-nitrile derivatives?

  • Answer : Key steps include:

  • Nucleophilic attack : Pyrazole C-4 positions react with electrophiles (e.g., propionitrile precursors).
  • Cyclocondensation : Hydrazine derivatives form pyrazole rings from α,β-unsaturated nitriles .
  • Catalytic dehydrogenation : Convert dihydropyrazoles to aromatic pyrazoles .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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